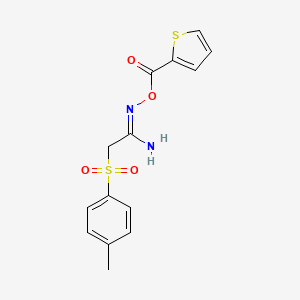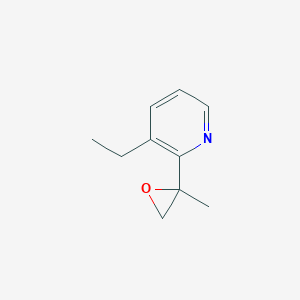
3-Ethyl-2-(2-methyloxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(2-methyloxiran-2-yl)pyridine is a chemical compound that is commonly used in scientific research due to its unique properties. It is a pyridine derivative that is synthesized through a multi-step process. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the field of research.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine is not well understood. However, it is believed that the compound interacts with proteins and enzymes in a specific manner, which results in its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. The compound has also been shown to have antitumor activity and has been used in the development of new cancer treatments. Additionally, it has been shown to have antimicrobial properties and has been used in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine in lab experiments is its unique properties. The compound has a variety of biochemical and physiological effects, making it a valuable tool in the field of research. Additionally, the compound is relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of the compound is not well understood, which can make it difficult to interpret experimental results. Additionally, the compound can be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine in scientific research. One direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, the compound could be used as a probe to study the binding properties of proteins and enzymes. Finally, the compound could be used in the development of new antibiotics to combat antibiotic-resistant bacteria.
Métodos De Síntesis
The synthesis of 3-Ethyl-2-(2-methyloxiran-2-yl)pyridine involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 3-ethylpyridine with sodium hydride to form the sodium salt of 3-ethylpyridine. This is then reacted with epichlorohydrin to form 3-ethyl-2-(chloromethyl)pyridine. The final step involves the reaction of 3-ethyl-2-(chloromethyl)pyridine with sodium methoxide to form this compound.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(2-methyloxiran-2-yl)pyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. The compound has also been shown to have anti-inflammatory properties and has been used in the development of new drugs. Additionally, it has been used as a probe to study the binding properties of proteins and enzymes.
Propiedades
IUPAC Name |
3-ethyl-2-(2-methyloxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-11-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOFIRYOMNUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)
![3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B2745982.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)
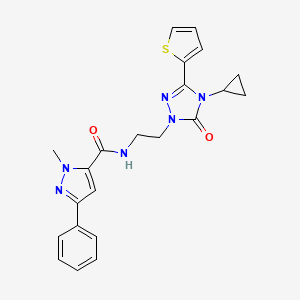
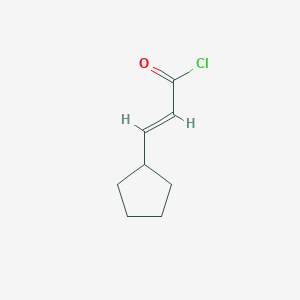
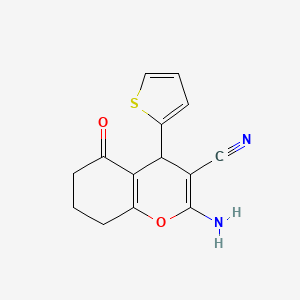
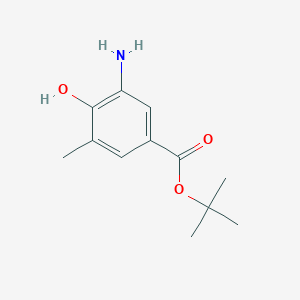
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)
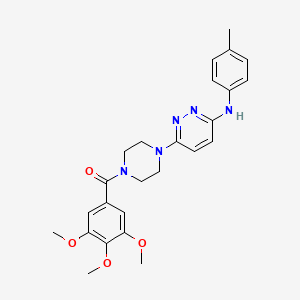
![[1,2,4]Triazolo[4,3-a]quinolin-1-amine](/img/structure/B2745999.png)
![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)
